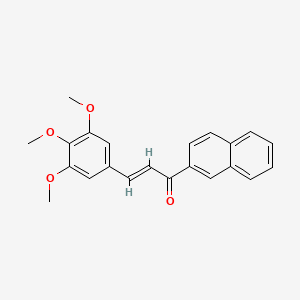
1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as NTPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. NTPO is a member of the chalcone family and has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in biological systems is not fully understood. However, studies have shown that 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has anti-inflammatory, anti-cancer, and anti-bacterial effects. 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments is its synthetic accessibility. 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be synthesized using different methods, making it readily available for research. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. However, one limitation of using 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is to explore its potential applications in material science, such as in the development of new fluorescent probes and liquid crystal materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in biological systems.
Synthesis Methods
1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be synthesized using different methods, including Claisen-Schmidt condensation, Aldol condensation, and Knoevenagel condensation. The most commonly used method is the Claisen-Schmidt condensation, which involves the reaction between 2-naphthaldehyde and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction results in the formation of 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a yellow crystalline solid.
Scientific Research Applications
1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In organic synthesis, 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been used as a starting material for the synthesis of other compounds. In material science, 1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been used as a fluorescent probe and as a component in liquid crystal materials.
properties
IUPAC Name |
(E)-1-naphthalen-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-20-12-15(13-21(25-2)22(20)26-3)8-11-19(23)18-10-9-16-6-4-5-7-17(16)14-18/h4-14H,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCKZJOXKQZMG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)
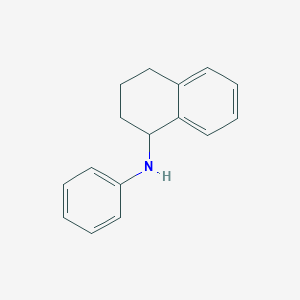
![Methyl 4-(2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2566926.png)
amino}ethan-1-ol dihydrochloride](/img/structure/B2566927.png)

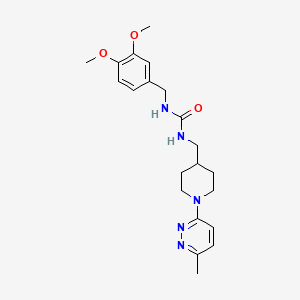
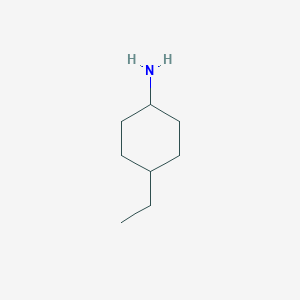
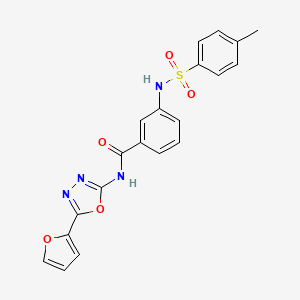
![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2566938.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2566940.png)
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(4-ethylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2566941.png)
![5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2566942.png)
![N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/no-structure.png)